molecular formula C13H18N4OS B6963871 N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide

N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B6963871
M. Wt: 278.38 g/mol
InChI Key: KKAGOYZKHOERKL-UHFFFAOYSA-N
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Description

N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide is a synthetic organic compound characterized by its unique structural components, including a pyrazole ring, a thiazole ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-13(2,3)6-9-5-11(17(4)16-9)15-12(18)10-7-19-8-14-10/h5,7-8H,6H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAGOYZKHOERKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NN(C(=C1)NC(=O)C2=CSC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 2,2-dimethylpropyl hydrazine, the pyrazole ring is formed through cyclization reactions with diketones or β-keto esters under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea or thioamides under reflux conditions.

    Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives from the carboxamide group.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for understanding its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising compound for the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological pathways. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-5-methylfuran-2-sulfonamide
  • N-(2,2-Dimethylpropyl)-2,2-dimethyl-1-propanamine

Uniqueness

Compared to similar compounds, N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide stands out due to its unique combination of a pyrazole ring and a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets that may not be achievable with other similar compounds.

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

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